molecular formula C16H24N2O4S B7070076 N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide

N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide

Cat. No.: B7070076
M. Wt: 340.4 g/mol
InChI Key: OSLUEGKUNYQGBZ-UHFFFAOYSA-N
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Description

N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with a carboxamide group, a methylsulfamoyl group, and a cycloheptenyl ethyl chain

Properties

IUPAC Name

N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12-14(11-15(22-12)23(20,21)17-2)16(19)18-10-9-13-7-5-3-4-6-8-13/h7,11,17H,3-6,8-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLUEGKUNYQGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)NC)C(=O)NCCC2=CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common approach is to start with a furan derivative, such as 2-methylfuran, and introduce the carboxamide group through an amide coupling reaction. The methylsulfamoyl group can be introduced via sulfonation followed by methylation. The cycloheptenyl ethyl chain is then attached through a series of alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to an amine, and the furan ring can be hydrogenated to form tetrahydrofuran derivatives.

    Substitution: The methylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound itself or its derivatives could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and the functional groups attached to it could play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide: Similar structure but with a cyclohexenyl group instead of a cycloheptenyl group.

    N-[2-(cyclopenten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide: Similar structure but with a cyclopentenyl group.

    N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(sulfamoyl)furan-3-carboxamide: Similar structure but without the methyl group on the sulfamoyl group.

Uniqueness

The uniqueness of N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide lies in its specific combination of functional groups and ring structures, which can confer unique chemical and biological properties. The presence of the cycloheptenyl group, in particular, may influence its reactivity and interactions with molecular targets.

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